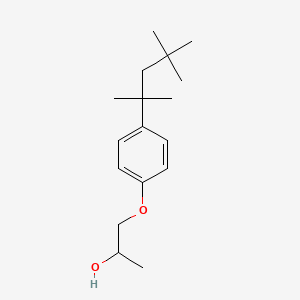

1-(4-Tert-octyl-phenoxy)-2-propanol

Description

Properties

Molecular Formula |

C17H28O2 |

|---|---|

Molecular Weight |

264.4 g/mol |

IUPAC Name |

1-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C17H28O2/c1-13(18)11-19-15-9-7-14(8-10-15)17(5,6)12-16(2,3)4/h7-10,13,18H,11-12H2,1-6H3 |

InChI Key |

NWUFMIUBWFQOFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)O |

Origin of Product |

United States |

Scientific Research Applications

Surfactant in Formulations

One of the primary applications of 1-(4-Tert-octyl-phenoxy)-2-propanol is as a surfactant in various formulations. It is used to stabilize emulsions in paints, coatings, and adhesives. The compound enhances the wetting properties of these materials, improving their performance.

Table 1: Surfactant Applications

| Application Type | Description | Benefits |

|---|---|---|

| Paints and Coatings | Used to improve dispersion and stability | Enhances color uniformity and durability |

| Adhesives | Acts as a wetting agent for better adhesion | Increases bond strength |

| Personal Care Products | Included in formulations for skin care | Improves texture and application |

Additive in Asphalt

The compound has also been investigated as an additive in asphalt formulations. It modifies the surface characteristics of aggregates, making them more hydrophobic. This property reduces water stripping from asphalt surfaces, enhancing the longevity and performance of road surfaces.

Case Study: Asphalt Performance Improvement

A study demonstrated that incorporating this compound into asphalt mixtures resulted in a significant reduction in moisture susceptibility. This was measured through tensile strength tests before and after exposure to water, showing improved bonding between asphalt and aggregates.

Drug Delivery Systems

In pharmaceuticals, this compound is being explored for its potential as an excipient in drug formulations. Its surfactant properties can enhance the solubility of poorly soluble drugs, improving bioavailability.

Table 2: Pharmaceutical Applications

| Application Type | Description | Benefits |

|---|---|---|

| Oral Drug Formulations | Enhances solubility of active pharmaceutical ingredients | Increases absorption rates |

| Topical Preparations | Improves skin penetration of drugs | Enhances therapeutic efficacy |

Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective effects. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, which is beneficial for conditions such as neurodegenerative diseases.

Case Study: Neuroprotection Research

A study involving microglial cells treated with lipopolysaccharide (LPS) showed that the compound significantly reduced pro-inflammatory cytokine release. This suggests its potential role in therapies aimed at neuroinflammation-related disorders.

Bioremediation

The compound's surfactant properties are also being explored for use in bioremediation processes. It can enhance the bioavailability of hydrophobic pollutants in contaminated soils or water bodies, facilitating microbial degradation.

Table 3: Environmental Applications

| Application Type | Description | Benefits |

|---|---|---|

| Soil Remediation | Improves access of microbes to hydrophobic contaminants | Accelerates degradation processes |

| Water Treatment | Enhances removal of oil spills | Increases efficiency of cleanup operations |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Tert-octyl-phenoxy)-2-propanol with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of 2-Propanol Derivatives

*Estimated based on structural analogs.

Key Comparisons:

Substituent Effects on Polarity: The tert-octyl group in this compound enhances hydrophobicity compared to smaller substituents (e.g., methoxy in or amino in ). This reduces water solubility but improves lipid membrane interaction, making it suitable for non-polar applications. Propranolol’s isopropylamino and naphthyloxy groups introduce polarity and hydrogen-bonding capacity, critical for its bioactivity .

Biological Activity: Propranolol and pindolol (a related β-blocker, ) demonstrate how amino and aromatic groups synergize for receptor binding. The absence of an amino group in this compound likely limits direct pharmacological activity but may enhance membrane permeability.

Synthetic Pathways: Analogous compounds (e.g., 4-tert-butylphenol derivatives ) are synthesized via Friedel-Crafts alkylation or nucleophilic substitution. The tert-octyl group may require specialized alkylation conditions due to steric hindrance.

Toxicity and Stability: Bulky substituents like tert-octyl may reduce metabolic degradation, increasing environmental persistence. In contrast, amino-containing derivatives (e.g., propranolol) exhibit specific toxicity profiles (e.g., teratogenicity at high doses ).

Preparation Methods

Reaction Mechanism

The Williamson ether synthesis involves deprotonation of 4-tert-octylphenol to form a phenoxide ion, which displaces a leaving group (e.g., chloride) from 1-chloro-2-propanol. This method is widely reported in industrial patents.

Standard Procedure

Optimization Data

| Parameter | Effect on Yield | Source |

|---|---|---|

| Solvent | ||

| Toluene | 95% | |

| Ethanol | 88.95% | |

| Acetonitrile | 85% | |

| Base | ||

| NaOH (20% aqueous) | 95% | |

| Pyridine | 88.95% | |

| Molar Ratio | ||

| 1:1.2 (phenol:chloro) | 88–95% |

Key Findings :

-

Pyridine acts as both a base and acid scavenger, minimizing side reactions.

-

Ethanol enhances solubility of intermediates, improving reaction homogeneity.

Epoxide Ring-Opening with Propylene Oxide

Reaction Mechanism

4-Tert-octylphenol reacts with propylene oxide (1,2-epoxypropane) under basic conditions. The phenoxide ion attacks the less hindered carbon of the epoxide, yielding the desired product.

Standard Procedure

Performance Metrics

Advantages :

Sulfonic Ester Intermediate Method

Reaction Mechanism

1,2-Propanediol is converted to a sulfonic ester (e.g., mesylate or tosylate), which undergoes nucleophilic displacement with 4-tert-octylphenol.

Standard Procedure

Case Study from Patent WO2002083612A1

| Parameter | Detail |

|---|---|

| Mesylation time | 24 hours at 20°C |

| Displacement time | 72 hours at 72°C |

| Yield | 75–85% |

| Optical purity | >99% (for enantiomeric forms) |

Applications :

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Williamson Synthesis | 88–95% | Low | High | Low |

| Epoxide Ring-Opening | 75–82% | Medium | Moderate | Moderate |

| Sulfonic Ester Route | 75–85% | High | Low | High |

Recommendations :

Challenges and Solutions

Steric Hindrance

The bulky tert-octyl group slows reaction kinetics. Solutions include:

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(4-tert-octyl-phenoxy)-2-propanol in laboratory settings?

- Methodological Answer :

- Use EN 374-certified chemical-resistant gloves (e.g., nitrile or neoprene) for hand protection, and verify glove integrity before use .

- Employ full-face shields or safety goggles to prevent ocular exposure, especially during synthesis or purification steps .

- Ensure local exhaust ventilation or use respiratory protection in poorly ventilated areas to avoid inhalation of vapors .

- Store in sealed, corrosion-resistant containers to prevent environmental contamination .

Q. How can researchers synthesize this compound, and what are common intermediates?

- Methodological Answer :

- A plausible route involves nucleophilic substitution between 4-tert-octylphenol and epichlorohydrin, followed by hydrolysis to yield the propanol derivative. This mirrors methods for structurally similar compounds like 1-(4-tert-butylphenoxy)propan-2-ol .

- Key intermediates include 4-tert-octylphenol and epichlorohydrin derivatives . Monitor reaction progress using TLC or GC-MS to detect unreacted starting materials .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) to confirm the ether linkage and propanol backbone. Compare chemical shifts with analogs like 1-(2-methoxypropoxy)-2-propanol (δH 3.5–4.0 ppm for ether protons) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation and isotopic pattern analysis .

- FT-IR to identify hydroxyl (~3200–3600 cm⁻¹) and aromatic ether (~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do alkyl chain length and substituent position influence the thermodynamic properties of this compound?

- Methodological Answer :

- Use transpiration methods to measure vapor pressure and calculate enthalpy of vaporization (ΔvapH). For example, 1-(dimethylamino)-2-propanol exhibited ΔvapH = 45.8 ± 0.2 kJ/mol, highlighting the impact of branched alkyl groups .

- Compare with linear-chain analogs (e.g., 1-butoxy-2-propanol) to assess how tert-octyl groups alter phase behavior and solubility .

Q. What ultrafast dynamics govern the fragmentation pathways of this compound under photoexcitation?

- Methodological Answer :

- Employ pump-probe spectroscopy and Coulomb explosion imaging to track dissociation channels (e.g., tert-octyl group loss vs. propanol backbone cleavage). Similar studies on 1-/2-propanol revealed roaming methyl mechanisms in fragmentation .

- Combine with quantum chemistry calculations (e.g., DFT) to map potential energy surfaces and identify transition states .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Perform controlled kinetic studies under inert atmospheres to isolate oxidation or hydrolysis effects. For example, discrepancies in esterification rates may arise from trace moisture .

- Validate results using isotopic labeling (e.g., deuterated solvents) to track reaction pathways and intermediate stability .

Q. What strategies optimize the enantiomeric purity of this compound derivatives?

- Methodological Answer :

- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis. For analogs like (S)-1-(isopropylamino)-3-(naphthyloxy)-2-propanol, enantiomeric excess >99% was achieved via chiral resolution .

- Analyze purity via chiral HPLC with cellulose-based columns and polarimetric detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.